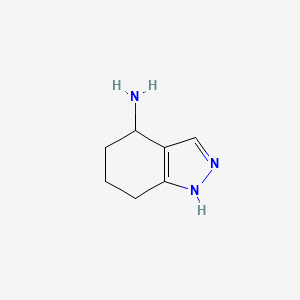

4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Organic Synthesis

Indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in drug discovery and organic synthesis. nih.govrsc.org Its derivatives are noted for a wide spectrum of biological and pharmacological activities, making them crucial components in the development of new drugs. researchgate.netnih.govnih.gov The versatility of the indazole nucleus allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.gov

In medicinal chemistry, indazole-containing compounds have been investigated for numerous applications, including as anti-inflammatory, antimicrobial, anti-HIV, antifungal, and antitumor agents. researchgate.netnih.govnih.govresearchgate.net This broad range of activity is attributed to the unique chemical properties of the indazole ring system, which can engage in various interactions with biological targets. researchgate.net Several FDA-approved drugs and clinical candidates incorporate the indazole motif, underscoring its therapeutic relevance. researchgate.netrsc.orgrsc.org

From an organic synthesis perspective, indazoles are valuable building blocks. ijsdr.orgijsdr.org The development of diverse synthetic methodologies to construct and functionalize the indazole core has been a major focus of chemical research. nih.govijsdr.org These methods provide access to a vast array of derivatives, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. nih.govnih.gov

Overview of 4,5,6,7-tetrahydro-1H-indazol-4-amine as a Core Research Target

Within the broader family of indazoles, this compound serves as a key research target and a foundational building block for more complex molecules. The "tetrahydro" prefix indicates that the benzene portion of the indazole ring is saturated, creating a non-planar cyclohexyl ring fused to the pyrazole. This structural feature imparts distinct three-dimensional characteristics compared to the flat, aromatic indazole core, which can be advantageous for binding to specific protein targets.

The amine group at the 4-position provides a crucial handle for synthetic modification, allowing for the attachment of various substituents to explore their impact on biological activity. Research has focused on synthesizing derivatives of the tetrahydroindazole (B12648868) core to develop potent and selective ligands for various biological targets. For example, derivatives of this scaffold have been investigated as inhibitors of human neutrophil elastase (HNE), a therapeutic target for inflammatory diseases. nih.gov Other studies have focused on developing tetrahydroindazole-based compounds as highly potent and selective ligands for the sigma-2 receptor, which is implicated in central nervous system (CNS) disorders and cancer. nih.govnih.gov

The table below summarizes selected research findings on derivatives related to the 4,5,6,7-tetrahydro-1H-indazole scaffold.

| Derivative Class | Research Focus | Therapeutic Target | Potential Application |

| 1,5,6,7-tetrahydro-4H-indazol-4-ones | Synthesis and biological evaluation of a new series of inhibitors. nih.gov | Human Neutrophil Elastase (HNE) | Inflammatory Diseases nih.gov |

| Substituted Tetrahydroindazoles | Development of potent and selective small molecule ligands. nih.govnih.gov | Sigma-2 Receptor | CNS Disorders, Cancer nih.govnih.gov |

| 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one | Synthesis and evaluation of antimicrobial activity. jmchemsci.com | DNA Gyrase | Antibacterial Agents jmchemsci.com |

Current Research Landscape and Future Directions for Tetrahydroindazole Derivatives

The current research landscape for tetrahydroindazole derivatives is vibrant and expanding, driven by the scaffold's proven utility in targeting diverse biological systems. A significant area of investigation is in oncology, where indazole derivatives, in general, have been developed as kinase inhibitors. rsc.org The development of tetrahydroindazole-based molecules continues this trend, with studies exploring their potential as anticancer agents by targeting proteins like the sigma-2 receptor. nih.govnih.gov

Another prominent research avenue is in the treatment of inflammatory diseases. The development of competitive inhibitors for enzymes like human neutrophil elastase (HNE) using the 1,5,6,7-tetrahydro-4H-indazol-4-one core demonstrates the potential of these compounds to address conditions related to the respiratory system. nih.gov

Future directions in the field are likely to involve several key themes. The use of computational tools, such as molecular docking and pharmacophore modeling, will become increasingly integral to the rational design of new tetrahydroindazole derivatives with enhanced potency and selectivity. nih.govmdpi.com This approach helps in understanding the key structural features required for effective binding to therapeutic targets. nih.gov

Furthermore, the exploration of novel synthetic methodologies will continue to be a priority, enabling the creation of more diverse and complex libraries of tetrahydroindazole compounds for high-throughput screening. scienceopen.comitmedicalteam.pl There is also potential for expanding the therapeutic applications of these derivatives into other areas, such as neurodegenerative diseases and infectious diseases, by identifying new biological targets for this versatile scaffold. rsc.orgcbijournal.com The favorable drug-like properties, such as solubility and metabolic stability, observed in some tetrahydroindazole series suggest a promising future for their development as clinical candidates. nih.govnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSYSZDGNFLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Considerations of Tetrahydroindazoles

Systematic Naming Conventions for 4,5,6,7-tetrahydro-1H-indazol-4-amine

The name "this compound" is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name clarifies the structure of the molecule:

Indazole : This is the parent heterocycle, which consists of a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring.

4,5,6,7-tetrahydro : This prefix indicates that the six-membered carbocyclic ring of the indazole system is fully saturated (reduced) through the addition of four hydrogen atoms at positions 4, 5, 6, and 7.

1H : This designates the position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring, specifically at position 1. This is a crucial descriptor to distinguish it from its 2H-tautomer.

4-amine : This suffix indicates that an amine group (-NH₂) is attached as a substituent to the carbon atom at position 4 of the tetrahydroindazole (B12648868) ring system.

The numbering of the bicyclic system follows standard IUPAC protocol, starting from the nitrogen atom of the pyrazole ring not involved in the ring fusion and proceeding around the ring system.

Isomeric Forms and Tautomerism in Tetrahydroindazoles

The tetrahydroindazole scaffold allows for various forms of isomerism, including positional isomers based on substituent placement and tautomerism within the indazole core.

Positional isomers of tetrahydroindazol-amine exist, differing in the location of the amine group on the saturated carbocyclic ring. The specific location of the amine group significantly influences the compound's chemical properties. Examples include 4-amine, 5-amine, 6-amine, and 7-amine derivatives. aaronchem.comuni.lu

| Isomer Name | Molecular Formula | Position of Amine Group |

|---|---|---|

| This compound | C₇H₁₁N₃ | Position 4 |

| 4,5,6,7-tetrahydro-1H-indazol-5-amine | C₇H₁₁N₃ | Position 5 |

| 4,5,6,7-tetrahydro-1H-indazol-6-amine | C₇H₁₁N₃ | Position 6 |

| 4,5,6,7-tetrahydro-1H-indazol-7-amine | C₇H₁₁N₃ | Position 7 |

Annular tautomerism is a characteristic feature of the indazole ring system, where a proton can reside on either of the two nitrogen atoms (N1 or N2). This results in two distinct tautomers: 1H-indazole and 2H-indazole. researchgate.net This tautomerism persists in the 4,5,6,7-tetrahydroindazole series.

Theoretical and experimental studies on related tetrahydroindazole derivatives have shown that the energy difference between the 1H and 2H tautomers is often very small. nih.gov While the 1H-tautomer is frequently the more stable form for many indazole derivatives, the relative stability can be influenced by substituents and the surrounding chemical environment. nih.govresearchgate.net For instance, in some substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones, the 2H-tautomer has been found to be more stable than the 1H form. researchgate.net The choice of solvent can also play a role; in some cases, less polar solvents can stabilize the 2H-tautomer through intramolecular hydrogen bonding. bgu.ac.il The interconversion between these tautomers is typically rapid, leading to an equilibrium mixture in solution. bgu.ac.il

Chirality and Stereoisomeric Aspects of this compound

Chirality is a key stereochemical feature of this compound. The carbon atom at position 4, to which the amine group is attached, is a stereocenter because it is bonded to four different groups:

The amine group (-NH₂)

A hydrogen atom

The carbon atom at position 3a of the indazole ring system

The carbon atom at position 5 of the saturated ring

Due to this chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-4,5,6,7-tetrahydro-1H-indazol-4-amine and (S)-4,5,6,7-tetrahydro-1H-indazol-4-amine. The existence of specific enantiomers for positional isomers, such as (S)-4,5,6,7-Tetrahydro-1H-indazol-7-amine, confirms the presence of chirality in this family of compounds. The synthesis of enantiomerically pure forms of related tetrahydro-indoles often requires specialized enantioselective methods. researchgate.net

| Stereoisomer | Description |

|---|---|

| (R)-4,5,6,7-tetrahydro-1H-indazol-4-amine | Enantiomer with R-configuration at the C4 stereocenter. |

| (S)-4,5,6,7-tetrahydro-1H-indazol-4-amine | Enantiomer with S-configuration at the C4 stereocenter. |

| Racemic Mixture | An equimolar mixture of the (R)- and (S)-enantiomers. |

Synthetic Methodologies for 4,5,6,7 Tetrahydro 1h Indazol 4 Amine and Its Derivatives

Cyclization-Based Syntheses of the Tetrahydroindazole (B12648868) Core

The formation of the 4,5,6,7-tetrahydro-1H-indazole ring system is the foundational step in synthesizing the target compound and its analogues. This is typically achieved through reactions that build the pyrazole (B372694) ring onto a pre-existing six-membered carbocyclic ring.

A prevalent and effective method for constructing the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation reaction between a cyclohexanone (B45756) derivative, particularly a β-ketoester or a 1,3-diketone, and a hydrazine (B178648) derivative. researchgate.netthieme-connect.de This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused pyrazole ring. researchgate.net

The reaction of 2-acylcyclohexanones with hydrazines is a direct route to 4,5,6,7-tetrahydroindazoles. thieme-connect.de For instance, multi-substituted cyclohexanone derivatives can be treated with hydrazine hydrates in an acidic methanol (B129727) medium to produce various substituted tetrahydro-1H-indazole scaffolds. jmchemsci.com Similarly, the reaction between 4-substituted cyclohexanones and various hydrazines can yield the corresponding hydrazones, which are then cyclized. researchgate.net The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N1 or N2 position of the indazole ring from the outset. researchgate.net

Microwave irradiation has been employed to accelerate these reactions, leading to improved yields and significantly shorter reaction times, highlighting an eco-friendly and efficient alternative to conventional heating methods. researchgate.net

Table 1: Examples of Tetrahydroindazole Synthesis from Cyclohexanone Derivatives

| Starting Cyclohexanone | Reagent | Product | Reference |

|---|---|---|---|

| 2-Acetylcyclohexanone | Hydrazine Hydrate | 3-Methyl-4,5,6,7-tetrahydro-1H-indazole | researchgate.net |

| 4-Phenylcyclohexanone | Phenylhydrazine (B124118) | 1,4-Diphenyl-4,5,6,7-tetrahydro-1H-indazole | researchgate.net |

| 2-Benzoylisomenthone | Hydrazine Hydrate | Optically active 3-phenyl-4,5,6,7-tetrahydro-1H-indazole derivative | thieme-connect.de |

The efficiency of tetrahydroindazole synthesis can be enhanced through the use of Lewis acids. Lewis acids, such as aluminum chloride (AlCl₃), facilitate the cyclization process by activating the carbonyl group of the cycloalkanone, making it more susceptible to nucleophilic attack by the hydrazine or hydrazone. researchgate.netresearchgate.net

A notable application is the AlCl₃-promoted reaction of cycloalkanones with hydrazones, which provides a mild and operationally simple method to access 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles. researchgate.net This approach is valuable for synthesizing structurally complex indazole analogues. The use of Lewis acids like gadolinium triflate has also been shown to be effective in catalyzing ring-closure sequences, although in the context of synthesizing other nitrogen-containing heterocycles like tetrahydroquinolines. nih.gov This suggests a broader applicability of Lewis acid catalysis in similar cyclization reactions. nih.gov The catalytic action lowers the activation energy for the cyclization step, often leading to higher yields and milder reaction conditions compared to uncatalyzed thermal methods. researchgate.net

Cyclocondensation represents a general and powerful strategy for synthesizing heterocyclic systems like tetrahydroindazoles. nih.gov This approach involves the joining of two or more molecules in a condensation reaction that simultaneously forms the heterocyclic ring. The aforementioned reaction of cyclohexanones with hydrazines is a classic example of a cyclocondensation strategy. jmchemsci.comwuxibiology.com

The strategy often begins with a key intermediate that can react with a dinucleophile, such as hydrazine, to close the ring. For example, chalcones, which are α,β-unsaturated ketones, can undergo cyclocondensation with hydrazine derivatives to form pyrazoline rings. nih.gov While not directly forming an indazole, this illustrates the core principle. In the context of tetrahydroindazoles, the strategy involves a cyclic α,β-unsaturated ketone or a 1,3-dicarbonyl compound as the substrate. The reaction with hydrazine proceeds via condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, fused aromatic pyrazole ring system. nih.govnih.gov The versatility of this method allows for the synthesis of a wide array of substituted indazoles by simply varying the substituents on either the cyclohexanone or the hydrazine starting materials. researchgate.net

Functionalization and Derivatization Approaches

Once the core tetrahydroindazole scaffold is synthesized, further modifications can be made to introduce or alter functional groups on both the indazole nitrogens and the saturated cyclohexane (B81311) ring. These derivatizations are key to tuning the molecule's properties.

The indazole ring contains two nitrogen atoms (N1 and N2), and their substitution is a common strategy in derivatization. Alkylation or acylation of the N-H group of the indazole can lead to a mixture of N1 and N2 isomers. nih.gov The regioselectivity of this reaction is influenced by several factors, including the steric and electronic properties of the indazole ring substituents, the nature of the alkylating or acylating agent, and the reaction conditions (base, solvent). beilstein-journals.orgnih.gov

Table 2: Regioselectivity in N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Various C-3, -4, -5, -6 substituted indazoles | Alkyl Bromide | NaH, THF | N1-alkylated | beilstein-journals.org |

| C-7 NO₂ or CO₂Me substituted indazoles | Alkyl Bromide | NaH, THF | N2-alkylated (≥ 96%) | beilstein-journals.org |

| Various 1H-indazoles | Alkyl 2,2,2-trichloroacetimidate | Acidic | N2-alkylated | wuxibiology.com |

The saturated cyclohexane portion of the 4,5,6,7-tetrahydro-1H-indazole molecule offers numerous possibilities for functionalization. A key transformation for the synthesis of the title compound, 4,5,6,7-tetrahydro-1H-indazol-4-amine, is the conversion of a ketone at the C4 position into an amine.

This is commonly achieved through reductive amination of a 4,5,6,7-tetrahydro-1H-indazol-4-one precursor. acs.org The ketone (4-oxo) derivative, which is synthesized via the cyclization methods described earlier, is reacted with an ammonia (B1221849) source or an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the corresponding 4-amino derivative. acs.orgnih.gov This step is crucial for introducing the primary amine group that defines the parent compound. Further N-alkylation of this newly introduced amine group allows for the synthesis of a wide range of secondary and tertiary amine derivatives on the cyclohexane ring. nih.gov

Other modifications can include the introduction of hydroxyl groups or other functionalities onto the saturated ring, often dictated by the choice of the initial cyclohexanone starting material. jmchemsci.com For example, starting with a hydroxylated cyclohexanone derivative allows for the synthesis of tetrahydroindazoles bearing a hydroxyl group on the carbocyclic ring. jmchemsci.com

Structural Diversification and Analogs of 4,5,6,7 Tetrahydro 1h Indazol 4 Amine in Research

Design and Synthesis of Substituted 4,5,6,7-tetrahydro-1H-indazol-4-amine Derivatives

The synthesis of substituted 4,5,6,7-tetrahydro-1H-indazole derivatives is a cornerstone of research programs aimed at discovering new bioactive molecules. A common synthetic strategy involves the condensation of a substituted hydrazine (B178648) with a cyclohexanone (B45756) derivative. For instance, novel multi-substituted indazole derivatives have been synthesized by treating multi-substituted cyclohexanone derivatives with hydrazine hydrates in a methanolic solution with an acid catalyst. nih.gov This approach has been used to create a series of phenyl, indole (B1671886), and 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. nih.gov

Another versatile method for the synthesis of this class of compounds starts from 2-aroylcyclohexanones derived from optically active precursors like (-)-menthone, which allows for the preparation of optically active tetrahydro-1H- and tetrahydro-2H-indazoles. thieme-connect.de For example, 2-benzoylisomenthone reacts with hydrazine to yield an optically active 4,5,6,7-tetrahydro-1H-indazole. thieme-connect.de Furthermore, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and their 2-aryl counterparts have been synthesized through the condensation of a phenylhydrazine (B124118) with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate. nih.gov

The following table summarizes some examples of synthesized substituted 4,5,6,7-tetrahydro-1H-indazole derivatives and their synthetic precursors.

| Derivative Name | Starting Materials | Key Reaction Type |

| Phenyl, indole, and 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazoles | Multi-substituted cyclohexanones, Hydrazine hydrate | Condensation |

| Optically active 4,5,6,7-tetrahydro-1H-indazoles | 2-Aroylcyclohexanones (from (-)-menthone), Hydrazine | Condensation |

| 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | Phenylhydrazine, 2-(Hydroxymethylene)cyclohexanone-4-carboxylate | Condensation |

| 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one | Multi-substituted cyclohexanone derivative, Hydrazine hydrate | Condensation |

Impact of Substituent Modifications on Molecular Interactions and Scaffold Properties

The modification of substituents on the 4,5,6,7-tetrahydro-1H-indazole scaffold has a profound impact on the resulting molecule's properties and its interactions with biological targets. These modifications can alter the compound's electronics, sterics, and lipophilicity, which in turn influences its binding affinity, selectivity, and pharmacokinetic profile.

For example, in a series of unsymmetrically substituted amine derivatives of tetrahydroindazole (B12648868), the (monopropylamino)tetrahydroindazole was found to selectively activate dopamine (B1211576) autoreceptors. nih.gov This suggests that the nature of the amine substituent is critical for its interaction with this specific receptor subtype.

In another study focused on the development of human neutrophil elastase (HNE) inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one core, it was found that while many of the synthesized compounds were potent inhibitors, their stability in human plasma was a concern. nih.gov This highlights the need for targeted modifications to improve the metabolic stability of these compounds, potentially through the introduction of substituents that block metabolic pathways. nih.gov

The table below illustrates how different substituents can influence the biological activity of tetrahydroindazole derivatives.

| Core Scaffold | Substituent(s) | Observed Biological Effect | Reference |

| Tetrahydroindazole | Monopropylamino | Selective activation of dopamine autoreceptors | nih.gov |

| 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Phenyl | Anti-inflammatory activity | nih.gov |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | Various acyl and alkyl groups | Potent inhibition of human neutrophil elastase | nih.gov |

Hybrid Compounds Integrating the Tetrahydroindazole Moiety with Other Heterocycles

To explore new chemical space and potentially combine the pharmacological properties of different heterocyclic systems, researchers have designed and synthesized hybrid compounds that integrate the tetrahydroindazole moiety with other heterocycles. This approach can lead to novel molecules with unique biological activities.

One notable example is the synthesis of thiazolo[4,5-e]indazol-2-amine derivatives. researchgate.net In this work, a thiazole (B1198619) ring is fused to the indazole core, creating a novel polyheterocyclic system. The synthesis of these compounds starts from a 1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one intermediate, which undergoes further chemical transformations to build the fused thiazole ring. researchgate.net

The following table presents examples of hybrid compounds incorporating the tetrahydroindazole scaffold.

| Hybrid Compound Class | Fused Heterocycle | Synthetic Precursor |

| Thiazolo[4,5-e]indazol-2-amines | Thiazole | 1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one |

| Fused Indazole Systems | Triazole, Imidazole (B134444), Thiadiazole, Pyrazine | Functionalized 4-R-6-nitroindazoles |

Scaffold Hopping Strategies Employing the Tetrahydroindazole Core

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. nih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or to circumvent existing patents.

While direct examples of scaffold hopping originating from or leading to this compound are not extensively reported, the principles of this strategy are applicable to the tetrahydroindazole core. The fused pyrazole (B372694) system of the indazole scaffold makes it a candidate for bioisosteric replacement with other heterocyclic systems. researchgate.net

For instance, a scaffold hopping strategy was successfully applied to CAN508, a selective CDK9 inhibitor with a related fused pyrazole scaffold, which led to the discovery of a series of pyrazolo[3,4-b]pyridine compounds with inhibitory activity against both CDK2 and CDK9. nih.gov This demonstrates that a fused pyrazole core can be effectively replaced by another bicyclic heteroaromatic system to generate new inhibitors.

The table below outlines different scaffold hopping strategies that could be conceptually applied to the tetrahydroindazole core, based on successful examples from related pyrazole systems.

| Original Scaffold | Hopped Scaffold | Strategy | Potential Application |

| Fused Pyrazole (e.g., in CAN508) | Pyrazolo[3,4-b]pyridine | Heterocycle Replacement | Discovery of new kinase inhibitors |

| 5-Hydroxypyrazole | Pyrazolopyridopyridazin-6-one | Ring Opening/Deconstruction | Generation of novel tricyclic scaffolds |

Structure Activity Relationship Sar Studies of 4,5,6,7 Tetrahydro 1h Indazol 4 Amine Analogs

Elucidation of Key Pharmacophores and Structural Determinants of Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its interaction with a specific biological target. For derivatives of 4,5,6,7-tetrahydro-1H-indazol-4-amine, the core scaffold itself constitutes a fundamental part of the pharmacophore.

The 1H-indazole nucleus is widely recognized as a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in numerous biologically active compounds, including kinase inhibitors. nih.gov Its bicyclic structure provides a rigid framework that can be appropriately decorated with substituents to achieve specific interactions with target proteins.

Key structural determinants for the biological activity of this class of compounds include:

The Tetrahydro-Indazole Core: This fused ring system provides the foundational structure. The saturated portion of the ring system allows for specific stereochemical arrangements of substituents that can significantly influence binding affinity.

The 4-Amino Group: The amine at the C4 position is a critical functional group. It can act as a hydrogen bond donor and a key point for introducing further substitutions to explore the binding pocket of a target enzyme or receptor. Docking studies on related indazole inhibitors have shown that amino groups can form crucial hydrogen-bonding interactions with active site residues, such as the amide carbonyl of cysteine residues in the ATP binding domain of certain kinases. nih.gov

Substituents on the Indazole Ring: Modifications at various positions of the indazole ring, particularly at the N1, C3, and C6 positions, have been shown to play a crucial role in modulating biological activity and selectivity for various targets. nih.gov

Substituents on the 4-Amino Group: The nature of the substituent(s) on the 4-amino group can dramatically alter the compound's properties, including its polarity, size, and ability to form interactions with the target.

In essence, the pharmacophore for this class of compounds can be generalized as a central, rigid tetrahydro-indazole scaffold with a strategically placed hydrogen-bonding amine group, flanked by variable substituent positions that can be modified to fine-tune target engagement and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For indazole derivatives, three-dimensional QSAR (3D-QSAR) studies have been successfully employed to understand the structural requirements for potent inhibitory activity against targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov A typical 3D-QSAR study involves:

Dataset Selection: A series of this compound analogs with a wide range of biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: Molecular fields, such as steric and electrostatic fields, are calculated around the aligned molecules. These fields serve as the independent variables (descriptors) in the QSAR model.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to generate a regression model that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to influence activity. For instance, steric contour maps might show areas where bulky groups are favored (or disfavored), while electrostatic maps can indicate where positive or negative charges would enhance potency. nih.gov These visual aids provide a structural framework that helps medicinal chemists understand the SAR at a molecular level and design new derivatives with improved activity. nih.gov

Analysis of Substituent Effects on In Vitro Potency and Selectivity

Studies on various indazole-based inhibitors have provided valuable insights into these effects:

Substitutions on the Indazole Ring:

N1-Position: The N1 position of the indazole ring is a common site for modification. Introducing different groups at this position can influence the orientation of the molecule within the binding pocket and can be used to modulate solubility and metabolic stability.

C3-Position: The addition of an amino group at the 3-position of the indazole core has been used to create new hydrogen-bonding interactions, significantly increasing potency in some inhibitor series. nih.gov Further substitution on this 3-amino group with aromatic systems like naphthyl or isoquinolyl has also led to more potent compounds. nih.gov

Substitutions on the 4-Amino Group:

Electronic Effects: The nature of the group attached to the 4-amino function can alter its basicity (pKa). In related 4-aminoquinoline (B48711) antimalarials, it has been shown that electron-withdrawing groups on the heterocyclic ring system can lower the pKa of the side-chain amino group, which in turn affects drug accumulation and activity. nih.gov

Steric Effects: The size and shape of the substituent on the 4-amino group are critical. Bulky groups may be required to fill a specific hydrophobic pocket in the target protein, thereby increasing binding affinity. Conversely, an overly large group may cause steric clashes, reducing potency.

The following table summarizes representative SAR findings from studies on related indazole and amino-heterocycle derivatives, illustrating the impact of various substituents on biological activity.

| Compound Series | Scaffold | Position of Variation | Substituent Type | Observed Effect on Potency/Activity |

| ULK1 Inhibitors | Indazole | C3-Position | Addition of -NH2 | Increased potency via new H-bond interaction nih.gov |

| ULK1 Inhibitors | Indazole | C3-Amine | Naphthyl, Isoquinolyl | Further significant increase in potency nih.gov |

| IDO1 Inhibitors | 1H-Indazole | C4 and C6 Positions | Various Substituents | Modifications at these positions are crucial for inhibitory activity nih.gov |

| Antiplasmodials | 4-Aminoquinoline | C7-Position | Electron-withdrawing groups (e.g., -Cl, -Br) | Generally maintain or enhance activity nih.govresearchgate.net |

| Antiplasmodials | 4-Aminoquinoline | C7-Position | Electron-donating groups (e.g., -OMe) | Generally leads to inactive or less active compounds nih.gov |

Optimization Strategies for Lead Compounds Based on SAR Data

Once a "hit" or "lead" compound with promising activity is identified, SAR data provides a roadmap for its optimization into a potential clinical candidate. The goal of lead optimization is to enhance desired properties such as potency and selectivity, while simultaneously improving pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.com

Key optimization strategies based on SAR data include:

Structure-Based Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), this information can be used to rationally design modifications. SAR data can be rationalized by docking the compounds into the active site, and new analogs can be designed to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or to displace unfavorable water molecules. danaher.com

Functional Group Modification: SAR data often points to specific functional groups that are critical for activity. These groups can be fine-tuned. For example, if a phenyl ring is found to be important, SAR exploration would involve synthesizing analogs with various substituents (e.g., fluoro, chloro, methyl, methoxy) at the ortho, meta, and para positions to probe for additional interactions and improve properties.

Isosteric and Bioisosteric Replacement: Isosteres are atoms or groups of atoms that have similar size and shape. Bioisosteres are groups that produce similar biological activity. Replacing a part of the lead molecule with a bioisostere is a common strategy to improve potency, selectivity, or ADME properties. For instance, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic character but improve metabolic stability and cell permeability.

Scaffold Hopping: In some cases, the entire 4,5,6,7-tetrahydro-1H-indazole core might be replaced with a different heterocyclic system that maintains the key pharmacophoric features identified through SAR studies. This can lead to the discovery of novel chemical series with completely different intellectual property and potentially superior properties.

The lead optimization process is an iterative cycle of designing new compounds based on SAR, synthesizing them, and then testing them to generate new SAR data that informs the next round of design. danaher.com This cycle continues until a compound is identified that meets all the criteria for a preclinical drug candidate.

In Vitro Pharmacological Investigations of 4,5,6,7 Tetrahydro 1h Indazol 4 Amine Derivatives

Anticancer and Cytostatic Activities

Derivatives of 4,5,6,7-tetrahydro-1H-indazol-4-amine have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression and direct cytotoxic effects on cancer cell lines.

Inhibition of Kinases (e.g., PLK4, VEGFR-2, HER-2, Pim kinases, FGFR)

Protein kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer. Consequently, they are prime targets for anticancer drug development.

Polo-like Kinase 4 (PLK4): Overexpression of PLK4, a key regulator of centriole duplication, is associated with tumorigenesis. Indazole-based compounds have been identified as potent PLK4 inhibitors. For instance, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown significant PLK4 inhibitory activity, with compound K22 exhibiting an IC50 of 0.1 nM. nih.gov Another series of pyrimidin-2-amine derivatives with an indazole core also demonstrated high PLK4 inhibitory activity, with compound 8h having an IC50 of 0.0067 μM. researchgate.net The established anticancer drug Axitinib, which features an indazole scaffold, also inhibits PLK4 with an IC50 value of 4.2 nM. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target in cancer therapy. Numerous indazole derivatives have been developed as VEGFR-2 inhibitors. For example, a series of N‐substituted‐4‐phenylphthalazin‐1‐amine derivatives incorporating an indazole-like structure showed potent VEGFR-2 inhibition, with IC50 values ranging from 0.14 to 9.54 µM. acs.org Another study on thiazole (B1198619) derivatives designed as VEGFR-2 inhibitors found that compounds with a Z-configuration exhibited significant inhibitory activity. nih.gov

| Compound/Derivative Class | Target Kinase | IC50 Value |

|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 nM |

| Pyrimidin-2-amine derivative (8h) | PLK4 | 0.0067 µM |

| Axitinib | PLK4 | 4.2 nM |

| N‐substituted‐4‐phenylphthalazin‐1‐amine derivatives | VEGFR-2 | 0.14 - 9.54 µM |

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Tetrahydroindazoles have been identified as potent inhibitors of human DHODH. semanticscholar.org A study focused on the optimization of these inhibitors involved the synthesis of target compounds through amide coupling between substituted 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amines and various carboxylic acids. semanticscholar.org

One of the optimized analogues, compound 38 , demonstrated a significant reduction in the growth and viability of ARN8 cancer cells. semanticscholar.org Another compound, 5 , was found to dose-dependently reduce DHODH activity with an IC50 of 6.2 ± 3 μM. researchgate.net The inhibition of DHODH by these derivatives highlights a critical metabolic vulnerability in cancer cells that can be exploited for therapeutic purposes. nih.gov

| Compound | Enzyme | IC50 Value |

|---|---|---|

| Compound 5 | DHODH | 6.2 ± 3 µM |

Effects on Cancer Cell Lines (e.g., MCF-7, HepG2, MDA-MB-468, MDA-MB-231)

The direct cytotoxic and antiproliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their in vitro antitumor activity. cbijournal.com Compound 6o from this series showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity towards normal cells. dovepress.com Another compound, 5k , displayed the best inhibitory effect against the HepG2 cell line with an IC50 of 3.32 µM. cbijournal.com

In a study involving substituted thiazolo[4,5-e]indazol-2-amine derivatives, several compounds showed excellent cytotoxicity against MCF-7 and HepG2 cells. nih.gov For instance, compounds 7a , 7e , 7i , and 7o had IC50 values against MCF-7 cells of 15.5, 12.8, 11.5, and 13.7 µM, respectively. Against HepG2 cells, compounds 7d , 7i , and 7p demonstrated high cytotoxic activity with IC50 values of 10.4, 12.4, and 10.6 µM, respectively. nih.gov

Furthermore, new thiazole derivatives were screened for their cytotoxic potency against the MDA-MB-231 breast cancer cell line. The 4-chlorophenylthiazolyl derivative 4b and the 3-nitrophenylthiazolyl derivative 4d displayed the highest cytotoxic activity with IC50 values of 3.52 and 1.21 μM, respectively. nih.gov

| Derivative Class/Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 1H-indazole-3-amine (6o) | K562 | 5.15 |

| 1H-indazole-3-amine (5k) | HepG2 | 3.32 |

| Thiazolo[4,5-e]indazol-2-amine | MCF-7 | 11.5 - 15.5 |

| HepG2 | 10.4 - 12.4 | |

| Thiazole derivatives | MDA-MB-231 (4b) | 3.52 |

| MDA-MB-231 (4d) | 1.21 |

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections.

Antibacterial Activity (e.g., against S. aureus, Bacillus subtilis, E. Coli)

The antibacterial potential of indazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. A study on novel imidazole (B134444) derivatives reported significant in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing a Minimum Inhibitory Concentration (MIC) value of 15.62 μg/mL. researchgate.net

Another study focusing on synthetic indole (B1671886) derivatives reported potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant S. aureus and Bacillus subtilis, with MIC values ranging from 0.25 to 16 µg/mL. nih.gov While these are not tetrahydroindazole derivatives, they highlight the potential of related heterocyclic structures. A study on thiazole derivatives showed that one compound had an inhibitory effect on E. coli with an MIC of 125 µg/mL. arabjchem.org

| Derivative Class | Bacterial Strain | MIC Value (µg/mL) |

|---|---|---|

| Imidazole derivatives | S. aureus, E. coli | 15.62 |

| Indole derivatives | S. aureus | 0.25 - 16 |

| B. subtilis | 0.25 - 16 | |

| Thiazole derivative | E. coli | 125 |

Anti-inflammatory Properties

Inflammation is a key process in many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Tetrahydroindazole derivatives have shown significant promise in this area.

A study on a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids revealed fairly high anti-inflammatory activity in the carrageenan-induced edema test in rats. The most active compound, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, had an ED50 value of 3.5 mg/kg.

The mechanism of this anti-inflammatory action is believed to involve the inhibition of cyclooxygenase (COX) enzymes. A series of pyrazole-bearing methylamine (B109427) derivatives were evaluated for their in vitro COX inhibitory activity. While they were weak inhibitors of COX-1, they showed significant selective COX-2 inhibitory activity, with IC50 values ranging from 1.79 to 9.63 μM. researchgate.net For example, compounds 5s and 5u displayed potent selective COX-2 inhibition with selectivity index values of 72.95 and 74.92, respectively, comparable to the selective COX-2 inhibitor celecoxib. researchgate.net Molecular modeling studies have also supported the potential of tetrahydroindazole derivatives as selective COX-2 inhibitors.

| Compound/Derivative Class | Activity | Value |

|---|---|---|

| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Anti-inflammatory (in vivo) | ED50 = 3.5 mg/kg |

| Pyrazole-bearing methylamine derivatives | COX-1 Inhibition | IC50 = 45.23–204.51 µM |

| COX-2 Inhibition | IC50 = 1.79–9.63 µM |

Enzyme Inhibition Studies

Human Neutrophil Elastase (HNE) Inhibitors

Derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have been synthesized and evaluated as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.gov These compounds have demonstrated potent inhibitory activity, with Kᵢ values in the low nanomolar range. nih.gov

The development of these inhibitors was based on molecular modifications of previously reported indazole-based HNE inhibitors. The 1,5,6,7-tetrahydro-4H-indazol-4-one core was identified as a suitable scaffold for creating potent HNE inhibitors. nih.gov Kinetic experiments confirmed that these derivatives act as competitive inhibitors of HNE. nih.gov

The inhibitory activities of several synthesized compounds are presented in the table below. The results indicate that compounds 9c and 9d are the most potent, both with a Kᵢ of 6 nM. nih.gov

| Compound | Kᵢ (nM) |

| 6a | 35 |

| 7a | 10 |

| 6b | 20 |

| 7b | 12 |

| 9c | 6 |

| 9d | 6 |

This table presents the inhibitory constants (Kᵢ) of selected 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against Human Neutrophil Elastase. nih.gov

Nitric Oxide Synthase (NOS) Isoform Inhibition (nNOS, iNOS)

Based on the available scientific literature, no specific in vitro studies on the inhibition of neuronal Nitric Oxide Synthase (nNOS) or inducible Nitric Oxide Synthase (iNOS) by this compound derivatives have been reported. While research has been conducted on other indazole derivatives as NOS inhibitors, data for the specific tetrahydro-1H-indazol-4-amine scaffold is not present in the reviewed sources. nih.gov

Trypanothione Synthetase (TbTryS) Inhibition

Research into inhibitors of Trypanothione Synthetase from Trypanosoma brucei (TbTryS), a critical enzyme for the parasite's survival, has identified an indazole derivative with inhibitory activity. One particular phenyl-indazole derivative, referred to as compound 4 , demonstrated an IC₅₀ value of approximately 19.0 μM against TbTryS. mdpi.com This finding suggests that the indazole scaffold could be a promising starting point for the development of novel antitrypanosomal agents targeting this enzyme. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) |

| Indazole derivative 4 | T. brucei Trypanothione Synthetase (TbTryS) | ~19.0 |

This table shows the half-maximal inhibitory concentration (IC₅₀) of an indazole derivative against TbTryS. mdpi.com

SARS-CoV-2 Main Protease (Mpro) Inhibition

In the search for therapeutic agents against COVID-19, a series of novel inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold were designed and evaluated for their ability to inhibit the SARS-CoV-2 main protease (Mpro). Through a process of virtual screening, synthesis, and in vitro testing, several compounds were identified as hits. researchgate.net

Of the 29 compounds tested, two showed IC₅₀ values below 60 μM. The most potent of these was the racemic amide 9m , which exhibited an IC₅₀ of 27.31 μM. This research highlights the potential of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold for the development of SARS-CoV-2 Mpro inhibitors. researchgate.net

| Compound | IC₅₀ (µM) |

| Racemic amide 9m | 27.31 |

This table displays the half-maximal inhibitory concentration (IC₅₀) of the most active 1,5,6,7-tetrahydro-4H-indazol-4-one derivative against SARS-CoV-2 Mpro. researchgate.net

Antiparasitic Activity (e.g., Trypanosoma brucei inhibition)

The antiparasitic potential of indazole derivatives has been explored, with a notable finding against Trypanosoma brucei, the causative agent of African trypanosomiasis. The same indazole derivative (compound 4 ) that showed inhibitory activity against TbTryS also demonstrated efficacy against the whole parasite. mdpi.com

In in vitro assays, this compound exhibited an EC₅₀ value of 5.1 μM against T. brucei. This result indicates that the compound can effectively inhibit the growth of the parasite, and its on-target action is suggested by the corresponding inhibition of TbTryS. mdpi.comnih.gov

| Compound | Parasite | EC₅₀ (µM) |

| Indazole derivative 4 | Trypanosoma brucei | 5.1 |

This table presents the half-maximal effective concentration (EC₅₀) of an indazole derivative against Trypanosoma brucei. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict ligand-target interactions at a molecular level.

Molecular docking simulations are instrumental in identifying potential biological targets for tetrahydroindazole (B12648868) derivatives and predicting their binding affinities. For instance, studies on 2,3-disubstituted 4,5,6,7-tetrahydro-2H-indazoles have utilized docking to explore their interaction with the catalytic site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov These simulations help identify lead compounds with good binding energies, suggesting a higher likelihood of potent biological activity. nih.gov

While specific docking studies of 4,5,6,7-tetrahydro-1H-indazol-4-amine with targets like DNA gyrase were not detailed in the reviewed literature, DNA gyrase is a well-established target for antibacterial agents, and other heterocyclic compounds have been successfully modeled against it. nih.govnih.gov Docking simulations for the tetrahydroindazole scaffold against such targets would typically involve predicting the binding mode within the ATP-binding site and estimating the binding energy, which correlates with inhibitory potency.

A primary output of molecular docking is the detailed visualization of intermolecular interactions that stabilize the ligand-target complex. These interactions are crucial for binding affinity and selectivity. The key interactions typically identified include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For a molecule like this compound, the primary amine group (-NH2) and the nitrogen atoms of the indazole ring are key functional groups capable of forming strong intermolecular hydrogen bonds. chemguide.co.uklibretexts.org The hydrogen atoms on these nitrogens can act as hydrogen bond donors, while the nitrogen atoms' lone pairs can act as hydrogen bond acceptors. chemguide.co.ukharvard.edu The saturated carbocyclic portion of the molecule contributes to hydrophobic (nonpolar) interactions with corresponding hydrophobic pockets in a target protein. harvard.edu Docking studies on related scaffolds have confirmed the importance of such interactions in achieving stable binding. researchgate.net

| Interaction Type | Potential Functional Group in this compound | Role in Binding |

| Hydrogen Bonding | Primary Amine (-NH₂) | Donor and Acceptor |

| Indazole Ring Nitrogens | Donor and Acceptor | |

| Hydrophobic Interactions | Tetrahydro-cyclohexane ring | Interaction with nonpolar residues |

| Electrostatic Interactions | Polar N-H bonds | Dipole-dipole interactions |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This technique is used to assess the conformational stability of a ligand within a protein's binding site and to study the dynamics of the binding process itself. dntb.gov.ua For example, virtual screening campaigns involving 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been followed by MD simulations to confirm the stability of the predicted ligand-protein complexes. researchgate.net These simulations can reveal whether the key intermolecular interactions identified in docking are maintained over time, providing a more rigorous validation of the predicted binding mode. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules with high accuracy. nih.govresearchgate.net For the tetrahydroindazole core, DFT has been used to study fundamental properties like tautomerism. nih.govresearchgate.net

In a detailed study on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, DFT calculations (at the B3LYP/6-31G** level) were performed to determine the relative stability of different tautomers (1H, 2H, and OH forms). nih.govresearchgate.net The results showed that the 2H tautomer was generally the most stable, followed by the 1H form, which was in good agreement with experimental data. nih.govresearchgate.net Such calculations provide a foundational understanding of the molecule's intrinsic properties, which can influence its biological activity and pharmacokinetic profile.

| Compound | Calculation Method | Most Stable Tautomer | Second Most Stable |

| 1,5,6,7-tetrahydro-4H-indazol-4-one | DFT B3LYP/6-31G | 2H | 1H |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | DFT B3LYP/6-31G | 2H | 1H |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | DFT B3LYP/6-31G | 2H | 1H |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | DFT B3LYP/6-31G | 2H | 1H |

| Data sourced from computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones. nih.gov |

In Silico ADME Prediction and Property Profiling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. nih.govfrontiersin.org These computational models predict various physicochemical and pharmacokinetic parameters. Studies on related 4,5,6,7-tetrahydro-2H-indazole derivatives have included ADME profiling to select compounds with favorable properties for further development. nih.gov

Typical parameters predicted include:

Lipophilicity (logP): Affects solubility and membrane permeability.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts oral bioavailability. mdpi.com

Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for novel molecules that fit the model, a process known as virtual screening. nih.gov

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been utilized in virtual screening campaigns to design novel inhibitors for targets such as the SARS-CoV-2 main protease. researchgate.netresearchgate.net This approach allows for the rapid computational evaluation of thousands or millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. researchgate.net The tetrahydroindazole core serves as a rigid scaffold upon which various functional groups can be placed to match the features of a pharmacophore model, facilitating the discovery of new and potent ligands. researchgate.net

Coordination Chemistry of 4,5,6,7 Tetrahydro 1h Indazole Ligands

Synthesis of Metal Complexes with 4,5,6,7-tetrahydro-1H-indazole (H-Ind)

The synthesis of metal complexes involving 4,5,6,7-tetrahydro-1H-indazole is typically achieved by reacting the ligand with different metal salts in a suitable solvent, such as ethanol. researchgate.net The resulting products often precipitate from the solution and can be isolated as crystals. The stoichiometry of the reactants and the nature of the metal salt play a crucial role in determining the final structure of the complex. researchgate.net

Several coordination compounds have been successfully synthesized using this method. For instance, reacting H-Ind with copper(II) chloride, copper(II) bromide, and copper(II) acetate (B1210297) yields distinct complexes. Similarly, complexes with cobalt(II) and silver(I) have been prepared, demonstrating the ligand's ability to coordinate with a range of metal centers. researchgate.net

| Reactants (Metal Salt + Ligand) | Resulting Complex | Reference |

|---|---|---|

| Copper(II) chloride + H-Ind | trans-[CuCl₂(H-Ind)₄] | researchgate.net |

| Copper(II) bromide + H-Ind | trans-[CuBr₂(H-Ind)₄] | researchgate.net |

| Copper(II) acetate + H-Ind | trans-[Cu(CH₃COO)₂(H-Ind)₂] | researchgate.net |

| Cobalt(II) chloride + H-Ind | trans-[CoCl₂(H-Ind)₄] | researchgate.net |

| Silver(I) nitrate (B79036) + H-Ind | [Ag(H-Ind)₂]NO₃ | researchgate.net |

Characterization of Ligand Behavior and Coordination Modes with Transition Metals (e.g., Cu(II), Co(II), Ag(I))

The 4,5,6,7-tetrahydro-1H-indazole ligand exhibits interesting coordination behavior, notably its ability to exist in different tautomeric forms. In complexes with Cu(II) and Co(II), the ligand adopts the 4,5,6,7-tetrahydro-1H-indazole isomeric form. However, when coordinated to Ag(I), the same ligand isomerizes to the 4,5,6,7-tetrahydro-2H-indazole form. researchgate.net

In the studied copper(II) and cobalt(II) complexes, H-Ind typically acts as a monodentate terminal ligand. researchgate.net For example, in trans-[CuCl₂(H-Ind)₄], the copper ion is situated at an inversion center. The four H-Ind ligands coordinate to the Cu(II) ion in the equatorial positions, forming a perfect square plane, while the two chloride ions occupy the axial positions in a trans configuration. researchgate.net This results in a tetragonally distorted octahedral geometry. The coordination with the metal occurs through the non-protonated nitrogen atom of the pyrazole (B372694) ring. researchgate.netmdpi.com

In the silver(I) complex, [Ag(H-Ind)₂]NO₃, two H-Ind ligands (in their 2H-indazole form) coordinate to the silver ion, while the nitrate ion acts as a counter-ion. researchgate.net

Influence of Metal Centers and Anions on Complex Geometry and Structure

The geometry and structure of the resulting complexes are highly dependent on the choice of the metal center and the anions from the starting metal salts. researchgate.net

Anion Influence: Anions can either directly coordinate to the metal center or act as counter-ions, thereby influencing the final structure. In the complexes trans-[CuCl₂(H-Ind)₄] and trans-[CuBr₂(H-Ind)₄], the chloride and bromide anions are part of the primary coordination sphere, occupying the axial positions. researchgate.net In the copper acetate complex, trans-[Cu(CH₃COO)₂(H-Ind)₂], the acetate groups also coordinate to the metal. However, in the silver complex, [Ag(H-Ind)₂]NO₃, the nitrate anion does not coordinate directly to the Ag(I) ion but balances the charge in the crystal lattice. researchgate.net This demonstrates that the coordinating ability of the anion (e.g., Cl⁻ vs. NO₃⁻) is a key factor in determining the complex's structure.

Biological Properties of 4,5,6,7-tetrahydro-1H-indazole Metal Complexes (e.g., Antimicrobial, Antioxidant)

Metal complexes of 4,5,6,7-tetrahydro-1H-indazole have been evaluated for their biological activities, including antimicrobial and antioxidant properties. researchgate.net Chelation of the metal ions with the indazole ligand can enhance these biological activities compared to the free ligand. core.ac.ukthepharmajournal.com

Antimicrobial Activity: The antimicrobial potential of H-Ind and its metal complexes has been tested against various bacterial and fungal strains. Studies indicate that the complexes, particularly the copper(II) and silver(I) complexes, show significant activity. The antimicrobial efficacy is often superior to that of the uncomplexed H-Ind ligand, suggesting a synergistic effect upon coordination. researchgate.netcore.ac.uk

Antioxidant Activity: The antioxidant capacity of these compounds has been assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. core.ac.uk The metal complexes have demonstrated the ability to scavenge free radicals, indicating potential as antioxidant agents. Research has shown that the antioxidant capacity of the free ligand was higher than its Ag(I) complex in one study involving indazole. core.ac.uk However, another study on 4,5,6,7-tetrahydro-1H-indazole complexes found that the metal complexes exhibited notable antioxidant activity. researchgate.net

| Compound | Biological Property Investigated | Key Finding | Reference |

|---|---|---|---|

| trans-[CuCl₂(H-Ind)₄] | Antimicrobial, Antioxidant | Showed notable activity in both assays. | researchgate.net |

| trans-[CuBr₂(H-Ind)₄] | Antimicrobial, Antioxidant | Demonstrated significant biological activity. | researchgate.net |

| trans-[Cu(CH₃COO)₂(H-Ind)₂] | Antimicrobial, Antioxidant | Exhibited good biological properties. | researchgate.net |

| trans-[CoCl₂(H-Ind)₄] | Antimicrobial, Antioxidant | Activity was observed and characterized. | researchgate.net |

| [Ag(H-Ind)₂]NO₃ | Antimicrobial, Antioxidant | Found to be biologically active. The antimicrobial activity of Ag(I) complexes can be superior to the free ligand. | researchgate.netcore.ac.uk |

Advanced Spectroscopic and Analytical Characterization Techniques in Tetrahydroindazole Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4,5,6,7-tetrahydro-1H-indazol-4-amine would be expected to display several characteristic absorption bands.

N-H Stretching: A broad peak (or a pair of sharp peaks for a primary amine) in the region of 3200-3500 cm⁻¹ would indicate the presence of the N-H bonds of the pyrazole (B372694) ring and the primary amine group.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the saturated ring. A smaller peak just above 3000 cm⁻¹ may be present for the sp² C-H bond on the pyrazole ring.

N-H Bending: A medium to strong absorption band around 1590-1650 cm⁻¹ would be characteristic of the N-H bending vibration (scissoring) of the primary amine.

C=C and C=N Stretching: The pyrazole ring contains C=C and C=N bonds, which would give rise to stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond of the amine would be expected in the 1000-1250 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine & Indazole) | Stretch | 3200 - 3500 | Medium, Broad |

| C(sp³)-H | Stretch | 2850 - 2960 | Medium to Strong |

| N-H (Amine) | Bend | 1590 - 1650 | Medium to Strong |

| C=C / C=N (Ring) | Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

For this compound (molecular formula C₇H₁₁N₃), the nominal molecular weight is 137 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 137. Fragmentation patterns would likely involve the loss of the amine group or cleavage of the saturated ring.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. The calculated monoisotopic mass for C₇H₁₁N₃ is 137.0953. An HRMS measurement confirming this value to within a few parts per million would definitively establish the elemental composition of the molecule. Predicted collision cross-section values for various adducts have been calculated. For example, the [M+H]⁺ ion is predicted to have a collision cross section of 127.3 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data

| Ion Type | Formula | Calculated m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₇H₁₁N₃ | 137.0953 |

| Protonated Ion [M+H]⁺ | C₇H₁₂N₃⁺ | 138.1026 |

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous structural determination.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the indazole and tetrahydro-cyclohexane rings.

Tautomeric Form: Definitively identifying the position of the N-H proton (i.e., confirming the 1H-indazole tautomer).

Conformation: Revealing the conformation of the six-membered ring (e.g., chair, boat, or twist-boat).

Stereochemistry: If the compound is chiral, the absolute configuration could be determined.

Intermolecular Interactions: Detailing hydrogen bonding and other non-covalent interactions in the crystal lattice.

To date, no crystal structure for this compound has been deposited in crystallographic databases.

Elemental Analysis and Other Complementary Spectroscopic Methods

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The results are compared against the theoretical values calculated from the molecular formula. For C₇H₁₁N₃, a successful elemental analysis would be a key indicator of the sample's purity and empirical formula.

Table 4: Theoretical Elemental Composition of C₇H₁₁N₃

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 61.35% |

| Hydrogen | H | 1.008 | 11.088 | 8.09% |

Other techniques like UV-Visible spectroscopy could also be used to study the electronic transitions within the pyrazole ring, providing information about the chromophore system.

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Biological Targets and Therapeutic Pathways for 4,5,6,7-tetrahydro-1H-indazol-4-amine Analogs

While initially prominent as kinase inhibitors, analogs of the tetrahydroindazole (B12648868) scaffold are being investigated against a diverse array of new biological targets, opening up novel therapeutic avenues. researchgate.netresearchgate.net The inherent structural flexibility of the indazole ring system allows for its adaptation to various binding sites, making it a privileged scaffold for drug discovery. pnrjournal.commdpi.com

Research is expanding beyond oncology to include:

Anti-inflammatory Agents: Tetrahydroindazole derivatives have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. arabjchem.org In silico studies predict that these compounds could be powerful candidates for inhibiting the COX-2 enzyme, presenting an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). arabjchem.orgnih.gov

Neurological and Psychiatric Conditions: The Sigma-1 receptor, an intracellular chaperone protein implicated in various neurological disorders, has been identified as a target for a novel class of potent and selective tetrahydroindazole-based ligands. nih.gov This suggests potential applications in neurodegenerative diseases and psychiatric conditions.

Metabolic Disorders: A series of tetrahydroindazole derivatives have been discovered as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. nih.gov By limiting brain penetration, these compounds aim to treat metabolic disorders like obesity and its complications, such as effects on plasma glucose, while avoiding the psychiatric side effects that hindered previous generations of CB1 blockers. nih.gov

Antimicrobial Agents: In the search for new antibiotics, novel hybrids incorporating the tetrahydroindazole moiety are being designed and tested. jmchemsci.com Molecular docking studies suggest that some derivatives display excellent bonding interactions with the active site of the DNA gyrase enzyme, a validated target in bacteria such as S. aureus and E. Coli. jmchemsci.com

Immunomodulation: Interleukin-2 inducible T-cell kinase (ITK), a crucial component of T-cell signaling, is a promising target for treating inflammatory disorders like asthma. researchgate.net Structure-guided design efforts have evolved from an indazole series to a tetrahydroindazole series of inhibitors with improved potency and pharmaceutical properties. researchgate.net

The screening of existing and novel tetrahydroindazole libraries against diverse biological targets remains a key strategy for identifying new therapeutic applications. nih.gov Open innovation initiatives, where compound libraries are shared for screening against various in-house targets, can accelerate the discovery of unexpected activities for these versatile molecules. nih.gov

Development of Highly Selective and Potent Agents Through Advanced Design Strategies

The development of next-generation therapeutic agents from the tetrahydroindazole scaffold hinges on advanced medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of improved analogs. nih.govmdpi.comrsc.org

Key design strategies include:

Structure-Guided Design: Utilizing X-ray crystallography and computational modeling, researchers can visualize how tetrahydroindazole analogs bind to their target proteins. This information allows for the targeted modification of the scaffold to enhance interactions and improve affinity. For example, in the development of ITK inhibitors, X-ray crystallography was used as a guide to evolve a series of tetrahydroindazole inhibitors with improved properties by identifying a selectivity pocket that could be occupied by specific lipophilic substituents. researchgate.net

Systematic SAR Exploration: The synthesis and evaluation of large series of analogs with systematic modifications are crucial for building a comprehensive SAR. In the development of CDK2/cyclin A inhibitors, over 50 tetrahydroindazoles were synthesized after a high-throughput screen identified an initial hit compound. nih.gov This extensive effort led to analogs with 3-fold better binding affinity and up to 10-fold improved inhibitory activity compared to the original hit. nih.gov

Microwave-Assisted Synthesis: Modern synthetic techniques can accelerate the creation of compound libraries for screening. To develop novel COX-2 inhibitors, a short synthetic route involving a bromination/arylation sequence under microwave irradiation was established, significantly reducing reaction times and facilitating the rapid generation of derivatives for in vitro assays. nih.govnih.gov

The following table details SAR findings from a study on tetrahydroindazole-based CDK2 inhibitors, illustrating how modifications at different positions of the scaffold impact biological activity.

| Compound ID | Modification vs. Parent Compound | Target | Inhibitory Activity (IC₅₀) | Improvement vs. Hit Compound |

|---|---|---|---|---|

| Hit Compound 3 | 7-bromo-1-(pyridin-2-yl) derivative | CDK2/cyclin A | ~10 µM | Baseline |

| Analog 53 | Modified N1 substituent | CDK2/cyclin A | Sub-micromolar range | 2- to 10-fold improved |

| Analog 59 | Modified N1 substituent | CDK2/cyclin A | Sub-micromolar range | 2- to 10-fold improved |

| Analog 30 | N1-imidazole substituent | CDK2/cyclin A | Data not specified | Part of analog series |

| Analog 33 | N1-pyrazine substituent | CDK2/cyclin A | Data not specified | Part of analog series |

These strategies are crucial for fine-tuning the molecular properties of tetrahydroindazole derivatives to achieve the desired biological effect while minimizing off-target activity. dundee.ac.ukresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Tetrahydroindazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the tetrahydroindazole scaffold. jddtonline.infomednexus.org These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating a traditionally time-consuming and expensive process. jddtonline.infobeilstein-journals.org

Key applications of AI/ML in this context include:

Target Identification and Validation: AI algorithms can analyze genomic and proteomic data to identify and validate novel biological targets for which tetrahydroindazole derivatives might be effective. jddtonline.info

Virtual High-Throughput Screening (vHTS): Instead of physically testing every compound, ML models can screen massive virtual libraries of potential tetrahydroindazole analogs against a target protein's structure. beilstein-journals.org This in silico approach helps prioritize a smaller, more promising set of compounds for synthesis and laboratory testing, saving time and resources. nih.govresearchgate.net

Predictive Modeling (ADMET Properties): ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel tetrahydroindazole designs. researchgate.net This allows chemists to filter out compounds likely to fail later in development due to poor pharmacokinetic profiles before they are even synthesized. jddtonline.info

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new tetrahydroindazole-based molecules optimized for specific properties. nih.gov These models can generate structures predicted to have high potency for a desired target while simultaneously possessing favorable ADMET characteristics. nih.gov

Mechanistic Investigations into Cellular and Molecular Interactions of Tetrahydroindazole Derivatives

A profound understanding of how tetrahydroindazole derivatives interact with their biological targets at the molecular level is essential for rational drug design and for elucidating their mechanism of action. Computational and experimental techniques are used in concert to map these critical interactions.

Molecular Docking and Dynamics Simulations: These in silico methods predict the binding pose of a ligand within a protein's active site and analyze the stability of the resulting complex. arabjchem.org For tetrahydroindazole-based COX-2 inhibitors, molecular docking studies revealed that a majority of the analyzed compounds form a key cation-π interaction with the Arg106 residue, which is crucial for stabilization within the active site. arabjchem.org Similarly, for analogs targeting VEGFR2 kinase, docking and molecular dynamics simulations confirmed that the compounds can bind efficiently in the kinase pocket, stabilized by hydrogen bonds and π–π stacking with residues such as Ala866, Lys868, and Glu885. nih.gov

Cellular Pathway Analysis: Beyond direct target engagement, it is crucial to understand the downstream effects on cellular signaling. Many therapeutic targets, such as tyrosine kinases, regulate complex intracellular pathways. nih.gov For example, inhibiting VEGFR not only affects angiogenesis but also downstream cascades like the Ras/Raf/Mek/Erk and PI3K/Akt pathways, which are critical for cell survival. nih.gov Investigating how tetrahydroindazole derivatives modulate these pathways provides a more complete picture of their biological activity.

Elucidation of Novel Binding Modes: Computational analysis can also suggest unconventional mechanisms of action. For certain tetrahydroindazole inhibitors of CDK2, analysis predicted a potential allosteric binding site at the interface between CDK2 and its partner protein, cyclin E1. researchgate.net This finding helps explain experimental data showing that the inhibitors favor binding to the CDK2/cyclin complex over the free kinase, offering a pathway for designing more selective agents. researchgate.netnih.gov

The table below summarizes key molecular interactions identified for tetrahydroindazole analogs with their respective protein targets.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tetrahydroindazole derivatives | COX-2 | Arg106, Arg499, Phe504 | Cation-π, Hydrogen Bonds |

| Dimeric indazoles | VEGFR2 | Ala866, Lys868, Glu885, Thr916, Glu917, Phe918 | Hydrogen Bonds, π-π Stacking |

| Indazole-ethanamines | 5-HT₂ₐ Receptor | Phe234 | Halogen Bonding |

| Tetrahydroindazole derivatives | CDK2/cyclin E1 | Interface pocket (allosteric site) | Predicted non-covalent binding |